Copper(II) acetylacetonate

概要

説明

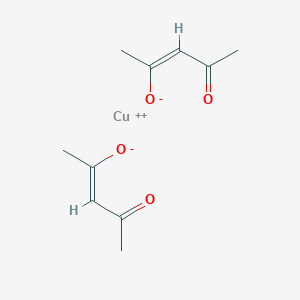

Copper(II) acetylacetonate is a coordination compound with the chemical formula Cu(C₅H₇O₂)₂. It is the homoleptic acetylacetonate complex of copper(II) and exists as a bright blue solid. This compound is insoluble in water and features a square planar geometry around the copper center, as determined by X-ray crystallography .

準備方法

Synthetic Routes and Reaction Conditions: Copper(II) acetylacetonate can be synthesized by reacting copper(II) sulfate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with acetylacetone and sodium hydroxide, resulting in the formation of a blue precipitate .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the controlled addition of acetylacetone to a copper(II) salt solution under basic conditions, followed by filtration, washing, and drying of the resulting product .

化学反応の分析

Ligand Substitution and Adduct Formation

undergoes ligand substitution with nitrogen- or oxygen-donor ligands, forming mixed-ligand complexes:

-

Non-Aqueous Media :

-

Aqueous/Protic Media :

Table 2: Ligand Substitution Products

| Ligand | Solvent | Product Structure | (BM) |

|---|---|---|---|

| Ethylenediamine (en) | Dichloroethane | 1.86 | |

| Ethanolamine | Ethanol | 1.78 |

Enantioselective Silyl Transfer Reactions

Chiral copper(II) acetylacetonate–bipyridine complexes enable stereoselective silyl transfer to α,β-unsaturated carbonyl compounds:

-

Mechanism :

-

Stereochemical Control : The d electron configuration of Cu(II) stabilizes intermediates, favoring Z-selectivity in silyl additions .

Key Reaction Pathway :

Mechanistic Insights and Solvent Effects

科学的研究の応用

Catalysis

Copper(II) acetylacetonate as a Catalyst

Cu(acac)₂ is extensively used in organic synthesis as a catalyst due to its ability to form stable chelate complexes. The compound facilitates numerous reactions, including:

- Chemical Vapor Deposition (CVD) : Cu(acac)₂ is employed to synthesize carbon nanostructures through CVD techniques. Research conducted at the Leibniz Institute demonstrated its effectiveness in producing various carbon shapes via laser evaporation methods .

- Atomic Layer Deposition (ALD) : Cu(acac)₂ serves as a precursor for depositing copper oxide (Cu₂O) thin films. It exhibits favorable thermal stability and a broad temperature window, making it suitable for applications in thin-film transistors and photovoltaics .

Table 1: Summary of Catalytic Applications of Cu(acac)₂

| Application Type | Description | Reference |

|---|---|---|

| CVD | Synthesis of carbon nanostructures | |

| ALD | Deposition of Cu₂O thin films | |

| Nanoparticle Formation | Vapor decomposition leading to copper nanoparticles |

Materials Science

Thin Film Fabrication

The ability of Cu(acac)₂ to decompose and form metallic copper or copper oxide makes it valuable in materials science. Its application in ALD allows for the creation of uniform and defect-free thin films, which are crucial for electronic devices.

- Surface Chemistry : Studies indicate that Cu(acac)₂ can chemisorb onto surfaces like Cu(110), decomposing into copper atoms and acac ligands, facilitating surface reactions necessary for film growth .

Biomedical Applications

Anticancer Activity

Recent investigations have highlighted the potential of Cu(acac)₂ in cancer treatment. The compound exhibits synergistic cytotoxic effects when combined with acetylacetone, targeting cancer cells effectively.

- A study explored the anticancer properties of copper ions in conjunction with the acetylacetone complex, demonstrating enhanced cytotoxicity against specific cancer cell lines .

Magnetic Properties

Magnetic Studies

The magnetic properties of Cu(acac)₂ have been a subject of research due to its paramagnetic behavior. Studies reveal that the compound exhibits weak antiferromagnetic interactions at lower temperatures, which are essential for understanding its structural characteristics and potential applications in magnetic materials .

作用機序

The mechanism by which copper(II) acetylacetonate exerts its effects involves the generation of reactive oxygen species and disruption of mitochondrial membrane potential, leading to apoptosis. In catalytic applications, the compound facilitates various organic transformations through coordination with substrates and activation of reaction intermediates .

類似化合物との比較

- Nickel(II) acetylacetonate

- Cobalt(II) acetylacetonate

- Iron(III) acetylacetonate

Comparison: Copper(II) acetylacetonate is unique due to its specific catalytic properties and applications. While other metal acetylacetonates, such as nickel(II) and cobalt(II) acetylacetonates, also serve as catalysts, this compound is particularly effective in oxidation and aziridination reactions. Additionally, its bright blue color and flexibility in crystal form distinguish it from similar compounds .

生物活性

Copper(II) acetylacetonate (Cu(acac)₂) is a coordination compound of copper that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological implications, particularly focusing on antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

This compound is synthesized through the reaction of copper(II) salts with acetylacetone. The resulting compound is characterized using various techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the typical bidentate coordination of acetylacetone to the copper ion, leading to a square planar geometry.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of Cu(acac)₂ against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that copper complexes exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with the activity being more pronounced in the copper complexes compared to free ligands .

| Microorganism | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20-29 | Sensitive |

| Escherichia coli | 30+ | Very Sensitive |

| Klebsiella pneumoniae | 25-30 | Sensitive |

| Candida albicans | 15-20 | Intermediate |

The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in microbial cells .

Anticancer Activity

Research indicates that Cu(acac)₂ exhibits cytotoxic effects on various cancer cell lines. A notable study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA intercalation . The complex's interaction with DNA has been shown to result in structural modifications that hinder replication and transcription processes.

Antioxidant Activity

This compound also demonstrates antioxidant properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage. Studies utilizing electron paramagnetic resonance (EPR) spectroscopy have confirmed that Cu(acac)₂ can effectively neutralize ROS, contributing to its protective effects against cellular oxidative stress .

Case Studies

- Antimicrobial Activity : In a comparative study of various copper complexes, Cu(acac)₂ was found to be more effective than its counterparts against both bacterial and fungal strains. The study utilized disk diffusion methods to evaluate the antimicrobial efficacy, revealing significant growth inhibition across multiple pathogens .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that Cu(acac)₂ induced cell cycle arrest and apoptosis. The study employed flow cytometry and annexin V staining to quantify apoptotic cells, showing a marked increase in apoptosis rates upon treatment with the copper complex .

- Antioxidant Mechanism : A detailed investigation into the antioxidant mechanism of Cu(acac)₂ revealed its capacity to modulate intracellular signaling pathways associated with oxidative stress response. The findings suggested that treatment with this compound led to upregulation of antioxidant enzymes such as superoxide dismutase (SOD) .

特性

CAS番号 |

13395-16-9 |

|---|---|

分子式 |

C10H16CuO4 |

分子量 |

263.78 g/mol |

IUPAC名 |

copper;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChIキー |

ZKXWKVVCCTZOLD-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

異性体SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

沸点 |

Sublimes |

Color/Form |

Blue powder |

melting_point |

284 C degrees (decomposes) |

Key on ui other cas no. |

13395-16-9 |

物理的記述 |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |

ピクトグラム |

Irritant |

関連するCAS |

17272-66-1 (Parent) |

溶解性 |

Slightly soluble in water; soluble in chloroform |

同義語 |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of copper(II) acetylacetonate?

A1: The molecular formula of this compound is Cu(C5H7O2)2 with a molecular weight of 261.75 g/mol. []

Q2: What spectroscopic data is available for characterization?

A2: this compound can be characterized by various techniques. This includes:

- IR spectroscopy: Identifies functional groups and confirms the presence of acetylacetonate ligands. [, , ]

- X-ray diffraction: Reveals the crystal structure and coordination geometry around the copper center, often showing a square planar configuration. []

- EPR spectroscopy: Provides information about the electronic structure and coordination environment of the copper(II) ion. [, , ]

Q3: Is this compound stable in air and moisture?

A3: this compound is generally considered air-stable, but it can be sensitive to moisture. []

Q4: What solvents is this compound soluble in?

A4: It shows good solubility in organic solvents like chloroform, dimethylformamide (DMF), pyridine, and ethanol. [, , , ] The enthalpy change during dissolution in DMF and pyridine indicates specific solvation interactions, particularly with the copper ion. []

Q5: What are the prominent catalytic applications of this compound?

A5: this compound is a versatile catalyst used in various organic reactions:

- Aziridination of styrene: Catalyzes the formation of aziridines from styrene using PhI=NTs as a nitrogen source. While showing higher conversion compared to the homogeneous reaction, diffusion limitations can affect activity. []

- Huisgen-Click Reaction: Efficiently catalyzes the synthesis of 1,2,3-triazoles from organic azides and alkynes in water, suitable for both two- and three-component reactions. []

- Buchner Reaction: Catalyzes the chemospecific intramolecular Buchner reaction of N-benzyl-2-cyano-2-diazoacetamides to synthesize 9-aza-1-cyanobicyclo[5.3.0]deca-2,4,6-trien-10-ones. []

- Oxidative Carbonylation of Methanol: this compound incorporated into Y zeolites exhibits high catalytic activity for the conversion of methanol to dimethyl carbonate, a valuable fuel additive. [, ]

- Aerobic Epoxidation of Styrene: When supported on core-shell structured Fe3O4@SiO2 nanoparticles, it catalyzes styrene epoxidation using air as the oxygen source. This system allows for magnetic recovery and reuse of the catalyst. []

Q6: How does the solvent affect the catalytic activity of this compound?

A6: The choice of solvent significantly influences the catalytic activity of this compound. For instance, in the reduction of aromatic nitro-compounds using sodium borohydride, ethanol proves to be the most effective solvent. [] This emphasizes the importance of solvent optimization in reactions involving this catalyst.

Q7: Are there any examples of this compound being used in heterogeneous catalysis?

A7: Yes, immobilizing this compound on various supports enhances its utility in heterogeneous catalysis. Examples include:

- Amine-functionalized hexagonal mesoporous silica (HMS): Improves styrene conversion in aziridination compared to the homogeneous counterpart, but diffusion limitations are observed. []

- Triamine-functionalized activated carbon: Anchoring via Schiff condensation yields a catalyst active in various reactions. []

- Core-shell structured Fe3O4@SiO2 nanoparticles: Allows magnetic recovery and reuse in styrene epoxidation. []

- Ionic liquids: Facilitates catalyst recycling in aziridination and sulfimidation reactions. [, ]

Q8: Have computational methods been used to study this compound?

A8: Yes, density functional theory (DFT) calculations have been employed to understand solvent effects on the optical and magnetic properties of this compound. These studies successfully modeled solvatochromic shifts in electronic transitions and the influence of solvent basicity on EPR parameters. []

Q9: Can computational methods predict thermoelastic properties of materials containing this compound?

A9: Yes, quasi-harmonic lattice dynamics calculations have been successfully used to determine the thermoelastic moduli of this compound crystals. These calculations reveal anisotropic shrinkage of elastic moduli with increasing temperature, highlighting the importance of considering thermal effects in simulations. []

Q10: How do modifications to the acetylacetonate ligand affect the properties of copper(II) complexes?

A10: Modifications to the acetylacetonate ligand can significantly influence the properties of copper(II) complexes. For example:

- Introduction of oxygen functionalities: Reaction with diacyl peroxides can introduce acyloxy groups into the acetylacetonate ligand, influencing its reactivity. []

Q11: Are there strategies to improve the stability or solubility of this compound?

A11: While this compound is generally stable, its sensitivity to moisture might require specific handling. Encapsulation in a pillared layered clay has been shown to alter its structure and potentially enhance stability. []

Q12: What analytical methods are used to quantify this compound?

A12: Several analytical methods are used for quantification, including:

- Atomic absorption spectroscopy (AAS): Measures the absorption of light by copper atoms to determine the concentration of this compound. [, , ]

- Inductively coupled plasma atomic emission spectroscopy (ICP-AES): A highly sensitive technique for determining the elemental composition of materials, including the copper content in the complex. []

- X-ray photoelectron spectroscopy (XPS): Analyzes the surface composition and chemical states of copper in the complex, providing valuable insights into its interaction with support materials. [, , , , ]

Q13: Are there alternative compounds to this compound in various applications?

A13: Yes, alternative copper precursors have been investigated for applications like atomic layer deposition (ALD), including copper(I)(N,N'-di-sec-butylacetamidinate) and copper(I)(N(1(dimethylvinylsiloxy)-1-methylethano)-2-imino-4-pentanoate) (Cu-KI5). [] The choice of the most suitable precursor depends on the specific application and desired film properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。